molecular formula C8H10BrNO B2788424 3-Bromo-1-isopropylpyridin-2(1H)-one CAS No. 1780774-80-2

3-Bromo-1-isopropylpyridin-2(1H)-one

Cat. No. B2788424
CAS RN: 1780774-80-2
M. Wt: 216.078
InChI Key: IFULVKUOKMYBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-isopropylpyridin-2(1H)-one, or 3-BIP, is an organic molecule with a unique structure that has been studied for its potential applications in various scientific fields. The molecule has a broad range of properties, including a high boiling point, low melting point, and a low vapor pressure. This makes it an ideal candidate for a variety of applications, including laboratory experiments, industrial processes, and drug development.

Scientific Research Applications

3-BIP has been studied for its potential applications in various scientific fields. In particular, the molecule has been studied for its potential use in drug development, as it has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, 3-BIP has been studied for its potential use as a catalyst for organic reactions, as well as its potential use in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-BIP is not yet fully understood. However, it is believed that the molecule works by binding to enzymes and other proteins in the body and inhibiting their activity. This can lead to a variety of effects, depending on the enzyme or protein that is targeted.
Biochemical and Physiological Effects
3-BIP has been studied for its potential biochemical and physiological effects. In particular, the molecule has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, 3-BIP has been found to have anti-cancer effects, as well as anti-viral and anti-fungal effects. Additionally, 3-BIP has been found to have anti-oxidant effects, as well as anti-allergic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The use of 3-BIP in laboratory experiments has a number of advantages. In particular, the molecule has a high boiling point, low melting point, and low vapor pressure, making it an ideal candidate for a variety of experiments. Additionally, 3-BIP is relatively inexpensive and easy to synthesize, making it a cost-effective option. However, there are a few limitations to using 3-BIP in laboratory experiments. In particular, the molecule is not as stable as some other organic compounds, and can be easily degraded by exposure to light and heat.

Future Directions

There are a number of potential future directions for 3-BIP. In particular, the molecule could be studied further for its potential use in drug development, as well as its potential use as a catalyst for organic reactions. Additionally, 3-BIP could be studied further for its potential use in the synthesis of pharmaceuticals, as well as its potential use in the treatment of various diseases. Additionally, 3-BIP could be studied further for its potential use in the development of new materials, as well as its potential use in the development of new technologies. Finally, 3-BIP could be studied further for its potential use in the development of new diagnostic tools, as well as its potential use in the development of new treatments for various diseases.

Synthesis Methods

3-BIP can be synthesized through a variety of methods. The most common approach is through a reaction between an alkyl halide and a pyridine. This reaction involves the formation of a pyridinium salt, which is then treated with a base to produce 3-BIP. Other methods of synthesis include the use of Grignard reagents, azo coupling, and the use of a palladium catalyst.

properties

IUPAC Name

3-bromo-1-propan-2-ylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-6(2)10-5-3-4-7(9)8(10)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFULVKUOKMYBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC=C(C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-isopropylpyridin-2(1H)-one

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